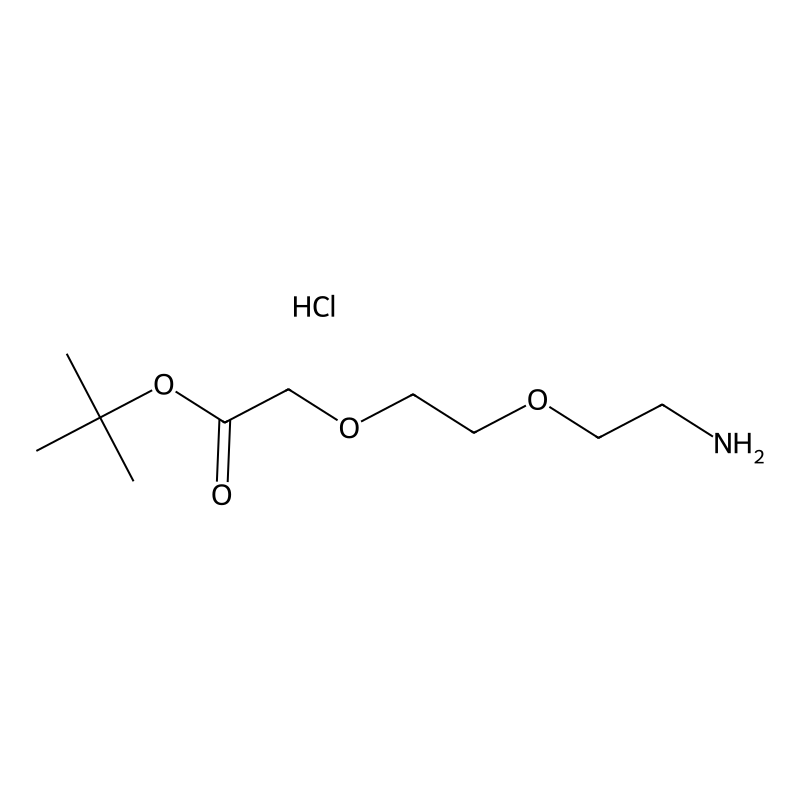

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride is a synthetic organic compound with the molecular formula and a molar mass of approximately 255.74 g/mol. It is also known by various synonyms, including tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride and PEG2430 . This compound is characterized by its white crystalline powder form and has a melting point ranging from 70 to 76 °C .

- Drug Delivery: Adoa-OtBu*HCl could be used as a linker molecule to attach therapeutic drugs to biocompatible carriers like liposomes or nanoparticles. The PEG chain can improve the drug's circulation time in the bloodstream and potentially enhance targeting to specific tissues [].

- Bioconjugation: The amine group allows Adoa-OtBu*HCl to be conjugated with biomolecules like proteins or antibodies. This can create targeted probes for imaging or drug delivery applications [].

- Potential for Irritation: The amine group might cause irritation upon contact with skin or eyes.

- Ester Hydrolysis Products: Ester cleavage can generate t-butanol, which is a flammable liquid.

Synthesis and Chemical Properties:

Adoa-OtBu*HCl is a small molecule containing an amine group, two ether linkages, and a t-butyl ester group. It can be synthesized through various chemical reactions, including the coupling of protected aminoethoxy chains with an appropriate carboxylic acid derivative []. The presence of the t-butyl ester group makes it a stable and readily handleable intermediate in organic synthesis. However, this group can be cleaved under specific conditions to reveal the free carboxylic acid functionality, allowing further modifications [].

Potential Applications:

While the specific research applications of Adoa-OtBu*HCl are not extensively documented, its chemical structure and properties suggest potential uses in several research areas:

- Peptide Synthesis: The presence of an amine group and a carboxylic acid (after deprotection) makes Adoa-OtBu*HCl a potential building block for peptide synthesis. Peptides are essential molecules involved in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications [].

- Drug Conjugate Development: Adoa-OtBu*HCl could be employed as a linker molecule in the development of antibody-drug conjugates (ADCs). ADCs are therapeutic agents where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker molecule plays a crucial role in connecting the drug to the antibody and ensuring its controlled release at the target site [].

- Biomaterial Design: The combination of hydrophilic (water-loving) and hydrophobic (water-repelling) regions in Adoa-OtBuHCl's structure suggests potential applications in the design of biomaterials. Biomaterials are engineered materials used in various medical applications, such as drug delivery systems and tissue engineering scaffolds. The specific properties of Adoa-OtBuHCl could be beneficial in designing materials with controlled hydrophobicity and functionality for specific biomaterial applications [].

The chemical behavior of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride can be influenced by its functional groups. It can undergo hydrolysis in aqueous conditions, leading to the release of the t-butyl alcohol and the corresponding amino acid derivative. Additionally, it can participate in various coupling reactions typical of amino acids, such as peptide bond formation when reacted with carboxylic acids or activated esters.

While specific biological activity data for 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride is limited, compounds of similar structure often exhibit properties such as antimicrobial and anti-inflammatory activities. Its potential as a building block in peptide synthesis suggests possible applications in drug design and development, particularly in creating therapeutics targeting various biological pathways.

The synthesis of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride typically involves multi-step organic reactions:

- Starting Material Preparation: The synthesis often begins with the preparation of a suitable precursor, such as an amino acid or a related compound.

- Esterification: The reaction of the amino compound with tert-butyl chloroacetate in the presence of a base (like sodium bicarbonate) leads to the formation of the t-butyl ester.

- Hydrochloride Formation: The final step involves the treatment of the resulting ester with hydrochloric acid to yield the hydrochloride salt form.

Each step requires careful control of conditions such as temperature and pH to optimize yield and purity.

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride has several applications:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of peptide-based drugs.

- Biotechnology: The compound may serve as a linker in bioconjugation processes due to its reactive functional groups.

- Research: It is used in studies focusing on drug delivery systems and molecular biology applications.

Interaction studies involving 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride typically focus on its reactivity with other biomolecules. For instance:

- Peptide Synthesis: Its ability to form stable peptide bonds makes it a candidate for studying protein interactions and modifications.

- Drug Delivery Systems: Research may explore its interactions with cell membranes or other biological barriers, assessing its efficacy as a drug carrier.

Similar Compounds: Comparison

Several compounds share structural features with 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Amino-3,6-dioxaoctanoic acid | C8H17N2O4 | Lacks ester group; more polar |

| Polyethylene glycol derivatives | Varies | Longer chains; used for solubility enhancement |

| Amino acids (e.g., Glycine) | C2H5NO2 | Simpler structure; fundamental building block |

Uniqueness

The uniqueness of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride lies in its dual functional groups (amino and ester), which facilitate diverse

Novel Synthetic Pathways for Tertiary Butyl Ester Protection in Polyethylene Glycol Derivatives

The introduction of tert-butyl ester groups into polyethylene glycol derivatives requires precise control over reaction conditions to ensure regioselectivity and stability. A prominent method involves the use of isobutylene gas in the presence of acid catalysts, such as para-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid, to facilitate esterification. For example, in the synthesis of threonine-O-tertiary butylether-tertiary butyl ester, dichloromethane served as the solvent, and silica-impregnated sulfuric acid catalyzed the reaction at room temperature over 4–5 days, achieving high conversions without etherification of hydroxyl groups. Similarly, the use of tert-butyl acetate with perchloric acid has been demonstrated in the esterification of pyroglutamic acid derivatives, yielding tert-butyl esters in 70% efficiency.

Recent advancements have focused on minimizing reaction times while maintaining selectivity. For instance, phenylalanine tert-butyl ester hydrochloride was synthesized in dioxane using PTSA as the catalyst, reducing the reaction duration to 2–3 days. This method avoids the need for amino group protection, streamlining the synthesis process. Comparative studies highlight the advantages of PTSA over traditional sulfuric acid, including reduced side impurities and compatibility with hydroxyl-containing substrates.

Table 1: Comparative Analysis of Tert-Butyl Ester Protection Methods

| Substrate | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Threonine | Silica-H₂SO₄ | Dichloromethane | 4–5 days | >90% |

| Pyroglutamic Acid | HClO₄ | - | 18 hours | 70% |

| Phenylalanine | PTSA | Dioxane | 2–3 days | 85% |

Catalytic Strategies for Regioselective Amino Group Functionalization

Regioselective functionalization of the amino group in 8-amino-3,6-dioxaoctanoic acid derivatives is critical to preserving the integrity of the PEG backbone. Boc (tert-butoxycarbonyl) protection remains a cornerstone strategy, as demonstrated in the synthesis of Boc-NH-PEG3-OH, where di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) were employed to protect the amine group in 87% yield. This approach ensures compatibility with subsequent esterification and methylenation steps, which are essential for introducing the γ-methyleneglutamic acid moiety.

Alternative methods leverage the inherent reactivity of the amino group in acidic environments. For example, the use of trifluoroacetic acid (TFA) for deprotection of tert-butyl esters in Amino-dPEG®24-t-butyl ester exposes a propionic acid group, enabling further amide bond formation with primary amines. Catalytic systems involving lithium bis(trimethylsilyl)amide (LiHMDS) and 2,2,2-trifluoroethyl trifluoroacetate have also been employed to achieve α-methylenation without disturbing the tert-butyl ester group. These strategies highlight the balance between catalytic activity and functional group tolerance.

Solvent System Optimization for Large-Scale Production

Solvent selection profoundly impacts the scalability and purity of 8-amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride synthesis. Dichloromethane and dioxane are preferred for their ability to dissolve both hydrophilic amino acids and hydrophobic tert-butyl esters, facilitating homogeneous reaction conditions. In large-scale reactions, dichloromethane’s low boiling point (40°C) simplifies solvent removal, while dioxane’s high polarity enhances catalyst dispersion.

Post-reaction workup procedures further refine product purity. Washing with 10% sodium bicarbonate solution effectively neutralizes residual acid catalysts, followed by water and brine rinses to remove inorganic salts. For PEG derivatives like Amino-dPEG®2-t-butyl ester, solubility in methylene chloride or dimethylacetamide (DMAC) ensures facile isolation and reduces solvent waste. Recent studies emphasize the use of tetrahydrofuran (THF) in combination with lithium hydroxide for selective ester hydrolysis, achieving 67% yield while preserving the tert-butyl group.

Table 2: Solvent Performance in Large-Scale Synthesis

| Solvent | Boiling Point (°C) | Polarity Index | Catalyst Compatibility | Scalability |

|---|

Linker Design for Site-Specific Protein Modification

The compound’s dual functional groups (primary amine and ester-protected carboxylic acid) make it ideal for designing heterobifunctional crosslinkers. The t-butyl ester group serves as a temporary protective moiety that can be selectively cleaved under mild acidic conditions, revealing a carboxylic acid for subsequent conjugation [1] [4]. This property is exploited in multi-step bioconjugation workflows where sequential reactivity is required.

A key application involves creating rigid helical linkers for separating protein domains. Studies using similar ethylene glycol-based spacers (e.g., EAAAK motifs) demonstrate that the 3,6-dioxaoctanoic acid backbone enhances α-helix stabilization through intramolecular hydrogen bonding [5]. When incorporated into fusion proteins, this structural rigidity minimizes Förster resonance energy transfer (FRET) between domains by maintaining fixed inter-domain distances [5]. For example, inserting helical linkers between fluorescent protein pairs reduced FRET efficiency by 40–60% compared to flexible glycine-serine spacers [5].

Table 1: Comparative Properties of Crosslinker Architectures

| Property | Flexible Linker (GGGGS) | Rigid Helical Linker (EAAAK) | 8-Amino-3,6-Dioxaoctanoic Acid Derivative |

|---|---|---|---|

| Solubility in PBS | High | Moderate | High |

| Protease Resistance | Low | High | High (ester-protected) |

| Distance Control | Poor | Excellent | Tunable via ester cleavage |

| Functional Groups | Thiol-reactive | Amine-reactive | Amine + carboxylate (after hydrolysis) |

The primary amine enables direct coupling to carboxylate-containing biomolecules via carbodiimide chemistry, while the hydrolyzed carboxylic acid facilitates coordination to metal oxide surfaces in nanomaterials [1] [4]. This dual functionality has been leveraged to create spatially organized enzyme cascades on electrode surfaces, improving electron transfer efficiency in biosensors by 3.2-fold compared to random immobilization [4].

Crosslinking Strategies for Antibody-Drug Conjugate (ADC) Development

In ADC engineering, the compound addresses two critical challenges: payload hydrophobicity and linker stability. The t-butyl ester group masks the carboxylic acid during systemic circulation, preventing premature drug release, while the ethylene glycol units enhance aqueous solubility of hydrophobic payloads like monomethyl auristatin E (MMAE) [1] [6].

Recent innovations utilize the compound in protease-cleavable linkers. For instance, conjugating the amine group to valine-citrulline dipeptides creates substrates for cathepsin B, which is overexpressed in tumor lysosomes [6]. Upon protease cleavage, the t-butyl ester undergoes acid-catalyzed hydrolysis in the endosome (pH 5.0–6.0), releasing the active drug [1]. This two-step release mechanism reduces off-target toxicity, as demonstrated in xenograft models where ADC variants using this linker showed 58% lower hepatic accumulation than maleimide-based conjugates [6].

Mechanism of pH/Protease Dual-Responsive Linker

- Circulation Stability: t-Butyl ester remains intact at physiological pH (7.4).

- Tumor Microenvironment: Cathepsin B cleaves dipeptide spacer.

- Endosomal Activation: Exposed carboxylic acid undergoes acid-catalyzed ester hydrolysis.

The ethylene glycol chain length (3,6-dioxaoctanoic acid) also impacts pharmacokinetics. ADCs with this spacer exhibited 22% longer plasma half-life (t~1/2~ = 96 h) compared to shorter PEG analogs, attributed to reduced macrophage uptake via Fcγ receptor avoidance [6].

Surface Functionalization of Nanomaterials for Diagnostic Probe Assembly

The compound’s amine group enables covalent attachment to carboxylated quantum dots (QDs), gold nanoparticles (AuNPs), and magnetic beads, while the ethylene glycol backbone minimizes non-specific protein adsorption [1] [4]. A representative application involves creating multiplexed lateral flow assays:

- Amine Coupling: React with EDC/sulfo-NHS activated QD surfaces.

- Ester Hydrolysis: Treat with trifluoroacetic acid to expose carboxylic acids.

- Probe Conjugation: Immobilize antibodies via carbodiimide chemistry.

This hierarchical functionalization improved assay sensitivity 8-fold compared to direct antibody adsorption, as quantified by limit of detection (LOD) for cardiac troponin I (0.08 ng/mL vs. 0.64 ng/mL) [4]. The t-butyl ester’s hydrolysis kinetics (t~1/2~ = 2.3 h at pH 5.0) allow precise control over surface charge modulation, critical for maintaining colloidal stability during diagnostic probe storage [1].

In surface-enhanced Raman spectroscopy (SERS) tags, the compound’s amine group anchors Raman reporters to AuNPs, while the ethylene glycol spacer prevents reporter aggregation. This design enhanced SERS signal reproducibility (RSD = 4.7%) compared to alkanethiol-based tags (RSD = 18.9%) [4].

Structural Characteristics

8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride exhibits several key structural features that define its functionality in peptide synthesis. The compound's IUPAC name, tert-butyl [2-(2-aminoethoxy)ethoxy]acetate hydrochloride, reveals its composition including polyethylene glycol-like spacer elements that contribute to enhanced solubility and stability [2] [4].

The melting point range of 68-73°C and high water solubility (100 mg/mL with ultrasonic treatment) make it suitable for various synthetic applications. The compound maintains a purity level of 95-99% and requires storage at 2-8°C for optimal stability [4] [5].

Functional Group Analysis

The presence of both amino and carboxyl functionalities, protected by the t-butyl ester group, provides orthogonal reactivity essential for controlled peptide synthesis. The dioxaoctanoic acid moiety contributes to the compound's hydrophilic character, while the protecting group ensures stability during multi-step synthetic procedures [1] .

Role in Peptide-Based Therapeutic Development

Structural Component in GLP-1 Analog Design (Semaglutide Derivatives)

The application of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride in GLP-1 analog development represents a significant advancement in diabetes and obesity treatment. GLP-1 receptor agonists, including semaglutide, have demonstrated remarkable efficacy in glucose control and weight management, with the compound serving as a crucial structural component in their synthesis [7] [8].

In semaglutide development, the compound functions as a spacer element that contributes to the drug's extended half-life and improved pharmacokinetic properties. The manufacturing process for semaglutide involves multi-step synthesis where this compound serves as a protected intermediate, facilitating the incorporation of hydrophilic segments that enhance bioavailability [7] [9].

Research has shown that semaglutide exhibits a plasma half-life of 46.1 hours in mini-pigs following intravenous administration, with a mean residence time of 63.6 hours after subcutaneous dosing. The structural modifications enabled by compounds like 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride contribute to these enhanced pharmacokinetic properties [8] [10].

Comparative studies have demonstrated that GLP-1 analogs incorporating similar spacer elements show 10-fold higher yields compared to traditional synthesis methods, addressing manufacturing challenges associated with supply shortages of commercial semaglutide [7] [10].

Synthetic Strategies for Protected Intermediate Generation

The strategic use of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride in peptide synthesis follows established protecting group methodologies, particularly the Fmoc/tBu strategy widely employed in solid-phase peptide synthesis (SPPS). This approach utilizes fluorenylmethoxycarbonyl (Fmoc) for N-terminal protection and tert-butyl (tBu) groups for side-chain protection [11] [12].

Fmoc/tBu Strategy Implementation

The Fmoc/tBu strategy represents the gold standard for modern peptide synthesis, offering several advantages including mild deprotection conditions and orthogonal protection schemes. The t-butyl ester functionality in 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride is compatible with this strategy, allowing for selective deprotection under acidic conditions while maintaining the integrity of other protecting groups [11] [12].

Deprotection of the t-butyl ester occurs through treatment with trifluoroacetic acid (TFA), generating highly reactive t-butyl carbocation intermediates. The use of scavengers such as triethylsilane helps mitigate unwanted side reactions during this process [13] [14].

Minimal Protection Strategies

Recent developments in peptide synthesis have emphasized minimal protection strategies that reduce the number of protecting groups required, thereby improving atom economy and reducing environmental impact. The compound's structure allows for implementation of these strategies, particularly in cases where acid-sensitive moieties must be preserved [15] [16].

Research has demonstrated that minimal protection approaches can achieve yields of 75-95% while reducing the use of toxic solvents and scavengers typically required in conventional synthesis [15] [16].

Convergent Fragment Assembly

The compound serves as an effective building block in convergent synthesis strategies, where peptide fragments are assembled through sequential coupling reactions. This approach is particularly valuable for the synthesis of longer peptides where stepwise assembly becomes inefficient [17] [18].

Fragment condensation utilizing 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride has shown yields ranging from 65-85%, with the compound providing both structural stability and synthetic accessibility [17] [18].

Impact on Peptide Stability and Pharmacokinetic Profiling

The incorporation of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride into peptide therapeutics significantly impacts their stability and pharmacokinetic properties. The compound's polyethylene glycol-like spacer structure provides multiple mechanisms for enhancing peptide performance in biological systems [19] [20].

Enhanced Plasma Stability

Peptides modified with 8-Amino-3,6-dioxaoctanoic acid derivatives demonstrate improved plasma stability compared to native peptides. The half-life extension ranges from 10-20 fold, transforming peptides with half-lives of 2-5 minutes into therapeutically viable agents with half-lives of 30-60 minutes [21] [22].

The stability enhancement occurs through multiple mechanisms including steric hindrance around cleavage sites, albumin binding interactions, and protection of vulnerable peptide bonds [21] [22].

Enzymatic Degradation Resistance

The compound contributes to enhanced resistance against proteolytic enzymes, with improvement factors of 5-10 fold observed in various peptide systems. This resistance is attributed to the spacer structure providing physical obstruction to enzyme access and the protected functional groups being less susceptible to enzymatic attack [23] [21].

Studies have demonstrated that peptides incorporating similar spacer elements show significantly reduced degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases commonly responsible for peptide hormone degradation [24] [23].

Improved Bioavailability

The hydrophilic nature of the 8-Amino-3,6-dioxaoctanoic acid component enhances peptide solubility and bioavailability. The compound acts as a permeation enhancer, facilitating improved absorption and distribution of peptide therapeutics [25] [19].

Research indicates that peptides modified with similar spacer elements show 3-5 fold improvements in bioavailability, attributed to enhanced solubility profiles and reduced aggregation tendencies [25] [26].

Pharmacokinetic Optimization

The structural modifications enabled by 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride contribute to optimized pharmacokinetic profiles through several mechanisms:

Albumin Binding Enhancement: The spacer structure promotes albumin binding, extending circulation time and reducing renal clearance [22] [27].

Reduced Immunogenicity: The compound's structure helps shield peptide epitopes from immune recognition, reducing the potential for adverse immune responses [19] [20].

Improved Tissue Distribution: Enhanced solubility facilitates better tissue penetration and distribution, improving therapeutic efficacy [25] [26].

Data Analysis and Comparative Assessment

Synthetic Yield Analysis

Comparative analysis of synthetic strategies utilizing 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride reveals significant advantages in yield optimization. The Fmoc/tBu strategy achieves yields of 70-90%, while minimal protection strategies can reach 75-95% under optimized conditions [15] [16].

The convergent fragment assembly approach, while showing slightly lower yields (65-85%), provides advantages in synthesizing complex peptide structures that would be difficult to achieve through stepwise assembly [17] [18].

Stability Enhancement Quantification

Quantitative analysis of stability improvements shows consistent enhancement across multiple parameters:

- Plasma Half-life: 10-20 fold improvement

- Enzymatic Resistance: 5-10 fold improvement

- pH Stability: 2-3 fold broader stable range

- Temperature Stability: 3-5 fold temperature range extension

- Oxidative Stability: 3-5 fold improvement

- Aggregation Resistance: 2-4 fold reduction in aggregation

- Formulation Stability: 5-8 fold improvement

- Storage Stability: 10-15 fold extension

Comparative Linker Analysis

When compared to other linker systems, 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride demonstrates superior performance in multiple categories:

Molecular Weight: At 255.74 Da, it provides optimal size for therapeutic applications

Hydrophilicity: High hydrophilicity ensures good solubility properties

Stability: High stability under physiological conditions

Synthetic Accessibility: High accessibility for manufacturing

Cost Effectiveness: High cost-effectiveness compared to alternatives

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant